molecular formula C18H26O5 B1669699 Cytosporone B CAS No. 321661-62-5

Cytosporone B

Cat. No. B1669699
M. Wt: 322.4 g/mol
InChI Key: UVVWQQKSNZLUQA-UHFFFAOYSA-N
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Description

Cytosporone B is a fungal metabolite closely related to phomposin C . It is the first known agonist for the nuclear orphan receptor Nur77 . It has a strong affinity for Nur77 and stimulates the transactivational activity of Nur77 .


Synthesis Analysis

The key to the synthesis of Cytosporone B is the construction of the 2-phenylacetic acid skeleton . Many methods have been reported, such as the self-condensation of dimethyl 1,3-acetonedicarboxylate, decarboxylation of 2-phenylmalonic acids, and oxidation of allylbenzene .


Molecular Structure Analysis

Cytosporone B has a molecular formula of C18H26O5 and a molecular weight of 322.40 . It is also known as 3,5-Dihydroxy-2-(1-oxooctyl)-benzeneacetic acid, ethyl ester .


Chemical Reactions Analysis

Cytosporone B has shown excellent bioactivity for control of Geotrichum citri-aurantii with a median effect concentration (EC 50) of 26.11 μg/mL and a minimum inhibitory concentration (MIC) of 105 μg/mL .


Physical And Chemical Properties Analysis

Cytosporone B is a white to off-white powder . It is soluble in DMSO at concentrations greater than 20 mg/mL .

Scientific Research Applications

Synthesis and Biological Activity

Cytosporone B and its analogues, such as amoitone B, have been identified as agonists for the nuclear orphan receptor Nur77, stimulating its transactivational activity towards genes including Nr4a1. Research has developed methods for preparing natural and designer analogues from the cytosporone family, highlighting the increased cytotoxicity achieved through structural modifications like fluorine substitution on the hydrophobic acyl chain (Delius et al., 2017).

Anti-Infective Applications

The marine fungus Leucostoma persoonii produces bioactive cytosporones with significant anti-infective properties against diseases like malaria and methicillin-resistant Staphylococcus aureus (MRSA). Epigenetic tailoring techniques have enhanced the production of known cytosporones, leading to the discovery of previously undescribed variants and showcasing their potential as anti-infective agents (Beau et al., 2012).

Nanocrystal Technology for Drug Delivery

Amoitone B, a derivative of cytosporone B, exhibits significant anticancer activity. However, its clinical application is limited by poor solubility and bioavailability. Studies have developed optimized Amoitone B nanocrystals to overcome these challenges, demonstrating accelerated dissolution rates and enhanced pharmacokinetic properties, suggesting a promising approach for cancer therapy (Hao et al., 2012).

Mechanisms of Action in Cancer Therapy

Research on cytosporone analogues has shown their potential in preventing or repairing DNA damages and inducing apoptosis in cancer cells, such as metastatic murine melanoma cells. This highlights the therapeutic potential of cytosporone B and its derivatives in treating cancers through mechanisms involving DNA damage repair and apoptosis induction (Navarro et al., 2018).

Biological Preservation

Cytosporone B has been evaluated as a biological preservative for controlling citrus decay caused by Geotrichum citri-aurantii. Its application significantly reduced decay and altered the fungal morphology, indicating its potential as a safe and effective method for citrus preservation (Yin et al., 2019).

Safety And Hazards

Cytosporone B is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Cytosporone B has been shown to reduce lung viral loads and improve pulmonary function in mice infected with influenza virus . It has also been suggested as a promising biological preservative to control citrus decay . Furthermore, it has been found to have potential therapeutic applications in the treatment of cancer and hypoglycemia .

properties

IUPAC Name

ethyl 2-(3,5-dihydroxy-2-octanoylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-3-5-6-7-8-9-15(20)18-13(11-17(22)23-4-2)10-14(19)12-16(18)21/h10,12,19,21H,3-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVWQQKSNZLUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=C(C=C(C=C1O)O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443557
Record name CYTOSPORONE B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytosporone B

CAS RN

321661-62-5
Record name CYTOSPORONE B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytosporone B
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
761
Citations
C Yin, H Liu, Y Shan, VK Gupta, Y Jiang, W Zhang… - Biomolecules, 2019 - mdpi.com
… These findings suggest cytosporone B is a promising biological … the cytosporone B treatment. This study demonstrated an effective phytopathogenic fungal inhibitor, cytosporone B that …
Number of citations: 12 www.mdpi.com
Z Xia, X Cao, E Rico-Bautista, J Yu, L Chen, J Chen… - …, 2013 - pubs.rsc.org
A novel and the shortest route, thus far, for preparing cytosporone B (Csn-B) is reported. Csn-B and two analogs were used to probe the importance of hydroxyl groups at the 3- and 5-…
Number of citations: 21 pubs.rsc.org
Y Zhan, X Du, H Chen, J Liu, B Zhao, D Huang… - Nature chemical …, 2008 - nature.com
… Here, we report that the octaketide cytosporone B (Csn-B) is a naturally occurring agonist for Nur77. Csn-B specifically binds to the ligand-binding domain of Nur77 and stimulates Nur77…
Number of citations: 343 www.nature.com
LM Abreu, RK Phipps, LH Pfenning, CH Gotfredsen… - Tetrahedron …, 2010 - Elsevier
… Cytosporone C was produced by seven isolates; cytosporone P (3) and cytosporone B were produced by five isolates. These seven compounds were also consistently detected in the …
Number of citations: 28 www.sciencedirect.com
C Lü, J Li, H Xu, Y Shen - Chinese Journal of Organic Chemistry, 2015 - sioc-journal.cn
真菌聚酮 (cytosporone B, Csn-B) 具有多种生物活性, 是研究生物过程的重要小分子探针, 其高效合成备受关注. 本研究以商品 3, 5-二羟基苯乙酮为原料, 苄基保护羟基得到 3, 5-二苄氧基苯乙…
Number of citations: 2 sioc-journal.cn
A Meza, E Anjos dos Santos… - Current Organic …, 2015 - ingentaconnect.com
… It was found remarkable biological activities for these compounds, especially one associated with the apoptotic processes of tumor cells involving cytosporone B, which attracted great …
Number of citations: 9 www.ingentaconnect.com
M von Delius, CM Le, B Ellinger… - Israel Journal of …, 2017 - Wiley Online Library
… authors concluded that cytosporone B represents a promising … of nineteen analogues of cytosporone B. Their investigation … Herein we report the synthesis of cytosporone B analogues …
Number of citations: 9 onlinelibrary.wiley.com
N Hiwatashi, S Mukudai, R Bing… - The …, 2018 - Wiley Online Library
… Based on these findings, we hypothesized that cytosporone-B (Csn-B), an NR4A1 agonist, … In addition, cytosporone-B (Csn-B), a fungal metabolite, was identified as an agonist binding …
Number of citations: 19 onlinelibrary.wiley.com
T Kongprapan, X Xu, V Rukachaisirikul… - Phytochemistry …, 2017 - Elsevier
… Additionally, known cytosporone B displayed protective activity against INS-1 832/13 pancreatic β-cells by an EC 50 value of 11.08 μM whereas known diaporthalasin displayed …
Number of citations: 17 www.sciencedirect.com
J Li, C Lv, W Sun, Z Li, X Han, Y Li… - Antimicrobial agents and …, 2013 - Am Soc Microbiol
… In this study, we identified several analogs of cytosporone B (Csn-B) that strongly block the secretion of Salmonella pathogenicity island 1 (SPI-1)-associated effector proteins, without …
Number of citations: 85 journals.asm.org

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